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molecular formula C14H20O3 B8412542 Isopropyl 2-(3-isopropoxyphenyl)acetate

Isopropyl 2-(3-isopropoxyphenyl)acetate

Cat. No. B8412542
M. Wt: 236.31 g/mol
InChI Key: OSGYMNSMGISIOY-UHFFFAOYSA-N
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Patent
US08962654B2

Procedure details

Dissolve isopropyl 2-(3-isopropoxyphenyl)acetate (4.2 g, 17.8 mmol) in tetrahydrofuran (35.6 mL). Add water (35.6 mL) and lithium hydroxide (6.05 g, 248.8 mmol). Heat the reaction mixture to 66° C. overnight. Concentrate under reduced pressure to remove the tetrahydrofuran. Dilute the reaction mixture with water and wash with diethyl ether. Acidify the water layer with 5N HCl to pH 1. Extract the water layer with diethyl ether. Wash the diethyl ether extract with water and brine, dry over sodium sulfate, filter and concentrate under reduced pressure to give the title compound (3.37 g, 17.35 mmol). MS (m/z): 195.0 (M+1), 212.0 (M+18).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
35.6 mL
Type
solvent
Reaction Step One
Name
Quantity
35.6 mL
Type
reactant
Reaction Step Two
Quantity
6.05 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([O:14]C(C)C)=[O:13])[CH:8]=[CH:9][CH:10]=1)([CH3:3])[CH3:2].O.[OH-].[Li+]>O1CCCC1>[CH:1]([O:4][C:5]1[CH:6]=[C:7]([CH2:11][C:12]([OH:14])=[O:13])[CH:8]=[CH:9][CH:10]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=CC1)CC(=O)OC(C)C
Name
Quantity
35.6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
35.6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
6.05 g
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofuran
ADDITION
Type
ADDITION
Details
Dilute the reaction mixture with water
WASH
Type
WASH
Details
wash with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
Extract the water layer with diethyl ether
WASH
Type
WASH
Details
Wash the diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extract with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.35 mmol
AMOUNT: MASS 3.37 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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